molecular formula C16H11Cl2NO3 B4080012 N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4080012
M. Wt: 336.2 g/mol
InChI Key: KZJCPTNYCMQKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as DCFI, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. The inhibition of PARP by DCFI has potential applications in cancer treatment and other diseases that involve DNA damage.

Mechanism of Action

DCF1 binds to the catalytic domain of PARP, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. The inhibition of PARP by N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to activate alternative DNA repair pathways, such as homologous recombination, which can lead to the formation of lethal DNA lesions.
Biochemical and Physiological Effects:
DCF1 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on PARP-mediated DNA repair pathways. N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to inhibit the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

DCF1 is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in DNA repair and cell survival. However, the use of N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

1. Combination therapy: N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy. Future research could investigate the potential benefits of combining N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide with other cancer treatments.
2. Development of new PARP inhibitors: While N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a potent PARP inhibitor, it has limitations in terms of its solubility and toxicity. Future research could focus on developing new PARP inhibitors with improved properties.
3. Mechanisms of resistance: Resistance to PARP inhibitors is a major challenge in cancer treatment. Future research could investigate the mechanisms of resistance to N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and other PARP inhibitors, with the goal of developing strategies to overcome resistance.
4. Non-cancer applications: PARP inhibitors have potential applications in other diseases that involve DNA damage, such as neurodegenerative diseases. Future research could investigate the potential benefits of N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide and other PARP inhibitors in these contexts.

Scientific Research Applications

The inhibition of PARP by N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied extensively in the context of cancer treatment. PARP inhibitors have been shown to be effective in treating tumors with defects in DNA repair pathways, such as those with BRCA mutations. N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to sensitize cancer cells to other DNA-damaging agents, such as radiation and chemotherapy.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-11-6-3-7-12(18)14(11)19-15(20)13-8-9-4-1-2-5-10(9)16(21)22-13/h1-7,13H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJCPTNYCMQKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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